Avridine

Catalog No.
S519873
CAS No.
35607-20-6
M.F
C43H90N2O2
M. Wt
667.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Avridine

CAS Number

35607-20-6

Product Name

Avridine

IUPAC Name

2-[3-(dioctadecylamino)propyl-(2-hydroxyethyl)amino]ethanol

Molecular Formula

C43H90N2O2

Molecular Weight

667.2 g/mol

InChI

InChI=1S/C43H90N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36-44(38-35-39-45(40-42-46)41-43-47)37-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h46-47H,3-43H2,1-2H3

InChI Key

WXNRAKRZUCLRBP-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

avridine, avridine phosphate (2:1), CP 20,961, CP 20961, CP-20,961, N,N-dioctyldecyl-N',N-bis(2-hydroxyethyl)propanediamine

Canonical SMILES

CCCCCCCCCCCCCCCCCCN(CCCCCCCCCCCCCCCCCC)CCCN(CCO)CCO

The exact mass of the compound Avridine is 666.70023 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Avridine (N,N-dioctadecyl-N',N'-bis(2-hydroxyethyl)propanediamine), commonly known as CP-20,961, is a synthetic lipoidal amine widely procured as a potent immunological adjuvant and lipid nanocarrier component. Structurally characterized by two highly hydrophobic octadecyl chains and a polar diamine core, it readily self-assembles into liposomes and lipid emulsions. In procurement contexts, Avridine is primarily selected as a non-mineral oil alternative to traditional complete mycobacterial adjuvants, offering robust stimulation of both humoral and cell-mediated immunity—including macrophage activation and interferon induction—without the severe tissue reactogenicity associated with Freund's Complete Adjuvant. Its defined synthetic nature and high lipophilicity make it a highly reproducible precursor for advanced vaccine formulations and siRNA delivery vehicles [1].

Substituting Avridine with generic mineral oil emulsions (like Freund's Incomplete Adjuvant) or simple aluminum salts (Alum) frequently compromises application-critical performance, particularly in mucosal immunity and functional antibody generation. Standard oil emulsions often fail to stimulate the specific antigen-presenting cell (APC) pathways required to produce virus-neutralizing antibodies, yielding only non-protective binding antibodies [1]. Furthermore, replacing Avridine with other cationic lipids (such as dimethyldioctadecylammonium bromide, DDA) in liposomal manufacturing alters the physical stability and electrostatic thresholds of the formulation, leading to premature antigen leakage or pH-dependent flocculation during the encapsulation process [2]. Consequently, for workflows requiring precise liposomal integration and high mucosal antibody titers, generic substitution introduces unacceptable variability and reduced efficacy.

Superior Local Respiratory Antibody Titers in Liposomal Formulations

In comparative trials evaluating adjuvants for inactivated avian influenza virus (AIV) vaccines, positively charged liposomal Avridine significantly outperformed both non-adjuvanted antigens and standard oil-emulsion vaccines in generating localized immune responses. The liposomal Avridine formulation achieved the highest cumulative geometric mean hemagglutination inhibition (HI) titer of 111, compared to significantly lower titers for unadjuvanted controls (P < 0.05). Crucially, it provided the highest local antibody specific to AIV in respiratory lavages, a metric where standard oil emulsions underperformed [1].

Evidence DimensionCumulative mean HI titer and local respiratory antibody response
Target Compound DataCumulative mean HI titer of 111
Comparator Or BaselineUnadjuvanted antigen and standard oil-emulsion
Quantified DifferenceHighest significant HI titer (P < 0.05) and superior local respiratory lavage antibodies
ConditionsTurkeys vaccinated with H4N8, H5N2, and H7N3 inactivated AIV over an 8-week period

For veterinary and mucosal vaccine developers, Avridine offers a measurable improvement in respiratory tract immunity compared to traditional oil emulsions, justifying its selection for aerosolized or intraoculonasal vaccines.

Differential B-Epitope Presentation and Neutralizing Antibody Induction

Avridine demonstrates a unique capacity to modulate antigen-presenting cell (APC) activity compared to traditional adjuvants. In a study using inactivated Foot and Mouth Disease Virus (FMDV), APCs from animals immunized with Avridine successfully elicited functional virus-neutralizing antibodies. In stark contrast, APCs from donors vaccinated using a water-soluble fraction (WSF) of Mycobacterium sp. or a standard oil emulsion induced anti-FMDV antibodies that were detectable only by ELISA, failing to provide neutralization. This highlights Avridine's specific role in promoting the differential presentation of viral B epitopes necessary for protective immunity [1].

Evidence DimensionInduction of virus-neutralizing antibodies via APCs
Target Compound DataElicited functional virus-neutralizing antibodies
Comparator Or BaselineMycobacterium WSF and standard oil emulsion
Quantified DifferenceAvridine induced neutralizing antibodies; comparators induced only non-neutralizing (ELISA-detectable) antibodies
ConditionsMice immunized with inactivated FMDV; APC activity analyzed via sequential cell transfers

Vaccine manufacturers must prioritize Avridine over standard oil emulsions when the generation of functional, neutralizing antibodies is a strict release criterion for the final product.

High Antigen Incorporation Efficiency in Liposomal Manufacturing

During the formulation of gonococcal protein I (PI) into liposomes, Avridine demonstrated near-quantitative incorporation of the antigen, achieving efficiencies ranging from 88% to 101%. While other positively charged lipoidal adjuvants like DDA (dimethyldioctadecylammonium bromide) share a similar charge profile, Avridine-containing liposomes could be optimized via specific pH control (dilution at pH 3) to prevent the electrostatic flocculation that otherwise plagues cationic lipid-antigen mixtures. This processability advantage ensures maximum encapsulation of expensive recombinant antigens [1].

Evidence DimensionAntigen incorporation efficiency into liposomes
Target Compound Data88% to 101% incorporation efficiency
Comparator Or BaselineDDA and neutral liposomes
Quantified DifferenceNear-quantitative incorporation (>88%) achieved with optimized pH control, matching or exceeding neutral baselines while providing essential positive charge
ConditionsGonococcal protein I (PI) formulated in phosphatidylcholine/cholesterol liposomes

Procurement of Avridine for liposomal vaccines ensures maximum utilization of expensive recombinant antigens during the formulation process, significantly reducing manufacturing waste.

High Cytoplasmic Delivery Efficiency in siRNA Nanocarriers

Beyond traditional vaccines, Avridine serves as a highly effective core component in lipoidal amine-based nanocarriers (LANCs) for oligonucleotide delivery. When formulated with helper lipids (DOPE) and 5% TPGS, the Avridine-based LANC mediated highly efficient delivery of siRNA into the cytoplasm. This specific formulation achieved a significant 70% inhibition in a luciferase gene knockdown assay, demonstrating that Avridine's tertiary amino groups and nonpolar hydrocarbon chains function comparably to proprietary lipidoids in facilitating endosomal escape and gene silencing [1].

Evidence DimensionLuciferase gene knockdown (siRNA delivery efficiency)
Target Compound Data70% inhibition of target gene expression
Comparator Or BaselineUnformulated siRNA baseline
Quantified Difference70% reduction in target gene expression
ConditionsLANC formulation (Avridine/DOPE/TPGS) complexed with siRNA in a luciferase reporter gene assay

Buyers sourcing lipid components for RNAi therapeutics can utilize Avridine as a dual-functional carrier with established safety profiles and high transfection efficiency, avoiding the need for cost-prohibitive proprietary lipidoids.

Mucosal and Veterinary Vaccine Formulation

Avridine is the optimal choice for formulating aerosolized or intraoculonasal vaccines, particularly in veterinary applications like avian influenza. By incorporating Avridine into liposomal suspensions (e.g., with DMPC and cholesterol), manufacturers can drive superior local IgA and respiratory lavage antibody titers compared to unadjuvanted or standard oil-emulsion vaccines[1].

Induction of Neutralizing Antibodies for Viral Pathogens

For inactivated viral vaccines (such as FMDV) where standard oil emulsions only yield binding antibodies, Avridine should be procured to specifically enhance Antigen Presenting Cell (APC) activity. Its inclusion alters B-epitope presentation, ensuring the reliable induction of functional, virus-neutralizing antibodies [2].

siRNA and Oligonucleotide Nanocarrier Manufacturing

Avridine is highly suitable as the primary cationic lipoidal amine in LANC (lipoidal amine-based nanocarrier) formulations. When combined with helper lipids like DOPE and TPGS, it achieves high cytoplasmic delivery and gene knockdown efficiency (e.g., 70% inhibition), making it a cost-effective, scalable alternative to proprietary lipidoids for RNAi therapeutics [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

17

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

666.70023012 Da

Monoisotopic Mass

666.70023012 Da

Heavy Atom Count

47

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P9J7O7YNSW

MeSH Pharmacological Classification

Adjuvants, Immunologic

Other CAS

35607-20-6

Wikipedia

Avridine

Dates

Last modified: 08-15-2023
1: Megid J, Peraçoli MT, Curi PR, Zanetti CR, Cabrera WH, Vassao R, Ito FH. Effect of bacillus of Calmette-Guérin, avridine and Propionibacterium acnes as immunomodulators on rabies in mice. Rev Inst Med Trop Sao Paulo. 1999 Mar-Apr;41(2):107-14. PubMed PMID: 10413958.
2: Megid J, Peraçolli MT, Curi PR, Zanetti CR, Cabrera WH, Vassao R, Ito FH. Effect of the bacillus of Calmette-Guérin, Propionibacter acnes and avridine as immunomodulators in antirabies vaccination of mice using the Fuenzalida-Palacios mouse brain vaccine. Vaccine. 1999 May 14;17(19):2446-52. PubMed PMID: 10392627.
3: Wigdorovitz A, Zamorano P, Borca MV, Sadir AM. Modulation of the antigen presentation activity in foot and mouth disease virus (FMDV) vaccines by two adjuvants: avridine and a water soluble fraction of Mycobacterium sp. Vaccine. 1998 Oct;16(17):1627-32. PubMed PMID: 9713938.
4: Lorentzen JC, Klareskog L. Comparative susceptibility of DA, LEW, and LEW.1AV1 rats to arthritis induced with different arthritogens: mineral oil, mycobacteria, muramyl dipeptide, avridine and rat collagen type II. Transplant Proc. 1997 May;29(3):1692-3. PubMed PMID: 9142235.

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